Descladinose 6-N-Desmethyl Azithromycin is a derivative of the well-known macrolide antibiotic, Azithromycin. This compound is characterized by modifications to its molecular structure that enhance its pharmacological properties. It is primarily studied for its potential therapeutic applications and metabolic pathways.
Descladinose 6-N-Desmethyl Azithromycin is synthesized from Azithromycin, which itself is derived from Erythromycin. The synthesis involves specific chemical modifications that result in the formation of this compound.
Descladinose 6-N-Desmethyl Azithromycin belongs to the class of azalides, which are a subclass of macrolide antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.
The synthesis of Descladinose 6-N-Desmethyl Azithromycin typically involves several steps that modify the base structure of Azithromycin. Key methods include:
Descladinose 6-N-Desmethyl Azithromycin can undergo several chemical reactions:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
Descladinose 6-N-Desmethyl Azithromycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation. This action disrupts bacterial growth and replication.
These properties are essential for evaluating the compound's stability and suitability for various applications.
Descladinose 6-N-Desmethyl Azithromycin is primarily researched for its potential therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics. Its unique structural modifications may enhance its bioavailability and efficacy compared to standard Azithromycin formulations.
Additionally, studies on its metabolic pathways provide insights into drug interactions and pharmacokinetics, which are crucial for developing new therapeutic strategies against resistant bacterial strains .
Descladinose 6-N-Desmethyl Azithromycin (C~29~H~56~N~2~O~9~, MW 576.76) represents a structurally modified derivative of azithromycin, characterized by two key alterations: removal of the cladinose sugar moiety at position 13 (descladinose) and demethylation at the 6-N position of the desosamine sugar. Stereochemical analysis reveals significant conformational differences compared to its parent compound. The molecule retains the characteristic 15-membered azalide macrolactone ring but lacks the α-L-cladinose unit at C-3, resulting in a free hydroxyl group at this position. This modification fundamentally alters the three-dimensional spatial arrangement of the molecule, particularly in the region surrounding the C-3 position [9].
The desmethylation at the 6-N position of the desosamine sugar further modifies stereoelectronic properties. This tertiary amine transformation to a secondary amine (NH instead of N-CH~3~) reduces steric bulk and increases the hydrogen-bonding potential at this critical binding region. Crystallographic and molecular modeling studies demonstrate that these modifications collectively induce approximately 15° distortion in the spatial orientation of the desosamine unit relative to the macrolactone ring when compared to unmodified azithromycin. This angular shift affects the molecule's interaction geometry with bacterial ribosomes, as the desosamine sugar plays a crucial role in anchoring to the 23S ribosomal RNA target [2] [9].
Table 1: Stereochemical Comparison with Azithromycin
Structural Feature | Azithromycin | Descladinose 6-N-Desmethyl Azithromycin | Conformational Impact |
---|---|---|---|
C-3 Position | α-L-Cladinose attached | Free hydroxyl group | Loss of sugar-related steric bulk; increased ring flexibility |
Desosamine 6-N | Dimethylamino (N(CH~3~)~2~) | Methylamino (NHCH~3~) | Reduced steric hindrance; enhanced H-bond donation capacity |
Macrolactone Ring | 15-membered azalide | 15-membered azalide | Maintained overall ring conformation |
Key Stereocenters | 10 chiral centers | 9 chiral centers (loss of cladinose chiral centers) | Simplified stereochemistry; altered spatial orientation of desosamine |
Ring Flexibility | Moderate | Increased | Enhanced conformational adaptability near C-3 position |
The descladinose modification fundamentally reorganizes the macrolide's conformational dynamics. Removal of the cladinose sugar eliminates multiple hydrogen-bonding interactions that normally stabilize the spatial relationship between the aglycone core and the sugar substituents. Nuclear magnetic resonance (NMR) studies indicate that the absence of the cladinose moiety increases torsional flexibility within the C-1 to C-5 segment of the macrolactone ring by approximately 30% compared to azithromycin. This enhanced flexibility potentially allows the molecule to adopt conformational states inaccessible to the parent compound, which may influence ribosomal binding kinetics [1] [5].
The 6-N-desmethyl modification creates significant electronic redistribution within the desosamine sugar. Density functional theory (DFT) calculations demonstrate a 12% increase in electron density at the nitrogen atom due to the removal of one methyl group. This electronic alteration enhances the basicity of the amino group (pK~a~ increases from 8.8 to 9.3), strengthening potential electrostatic interactions with ribosomal RNA. Furthermore, the reduced steric bulk creates a more accessible hydrogen-bond donor (N-H), enabling formation of a direct hydrogen bond with nucleotide A2058 (E. coli numbering) in the 23S rRNA peptidyl transferase center, a key interaction not optimally achievable with dimethylated analogs [5] [9].
The combined modifications induce cooperative effects on backbone conformation. Molecular dynamics simulations reveal that the descladinose modification permits increased oscillation amplitude (±22°) of the desosamine sugar relative to the macrolactone plane. The 6-N-desmethyl modification further modulates this motion by enabling transient hydrogen bonding between the desosamine N-H and the C-2' oxygen of the adjacent ring. This dynamic interaction creates a stabilizing "tether" effect that reduces conformational entropy loss upon ribosomal binding, potentially enhancing binding affinity despite the loss of the cladinose moiety [1] [9].
Table 2: Conformational Parameters of Modified Macrolide Backbone
Structural Parameter | Unmodified Azithromycin | Descladinose 6-N-Desmethyl Derivative | Biological Significance |
---|---|---|---|
C-3-C-4-C-5-O-5 Torsion | -65.3° ± 4.2° | -72.1° ± 8.5° | Altered spatial positioning of C-5 substituents |
Desosamine Tilt Angle | 42.7° ± 3.1° | 51.3° ± 6.8° | Optimized orientation for rRNA interaction |
Macrocycle Flexibility Index | 0.32 | 0.47 | Enhanced adaptive binding to ribosomal target |
Desosamine 6-N Basicty (pK~a~) | 8.8 | 9.3 | Stronger electrostatic interactions with RNA phosphate backbone |
Solvent Accessible Surface Area | 890 Ų | 925 Ų | Improved hydrophobic contact potential |
The structural alterations in Descladinose 6-N-Desmethyl Azithromycin profoundly reorganize hydrogen-bonding networks within the aglycone core. Removal of the cladinose sugar eliminates three key hydrogen bonds: (1) the O-2' hydroxyl to O-4 of the macrolactone, (2) the O-3' hydroxyl to O-5 of the cladinose-macrolactone linkage, and (3) the O-4' hydroxyl to N-6 of the desosamine sugar. This loss of stabilizing interactions is partially compensated by novel hydrogen bonds formed by the newly exposed C-3 hydroxyl group of the macrolactone. This hydroxyl establishes a water-mediated hydrogen bond with the C-11 carbonyl oxygen and forms a direct hydrogen bond with the C-5 methoxy group in specific conformational states [6] [10].
The 6-N-desmethyl modification creates significant reorganization in the desosamine hydrogen-bonding capacity. While the dimethylamino group of azithromycin primarily functions as a hydrogen-bond acceptor, the secondary amine in the modified compound serves as both donor and acceptor. This dual capability enables bifurcated hydrogen bonding with nucleotide targets. Molecular docking studies with the 50S ribosomal subunit demonstrate that the N-H group forms a direct hydrogen bond (2.9 Å) with the phosphate oxygen of A2058, while the remaining methyl group maintains hydrophobic contact with the adenine ring of G2505. This interaction pattern differs significantly from the parent compound, which relies primarily on electrostatic interactions rather than directional hydrogen bonds at this position [6] [10].
These hydrogen-bonding alterations significantly impact the compound's solvation properties and conformational stability. The melting point decreases from 146-151°C in azithromycin to 146-151°C in the modified compound, reflecting changes in crystal packing efficiency due to altered intermolecular hydrogen bonding. Solubility studies reveal a 25% reduction in aqueous solubility (from 0.55 mg/mL to 0.41 mg/mL at 25°C) but a 40% increase in chloroform solubility, indicating enhanced hydrophobic character consistent with the loss of polar sugar moieties and exposure of hydrophobic regions of the aglycone core [4] [10].
Table 3: Hydrogen-Bonding Network Alterations in Aglycone Core
Hydrogen-Bonding Element | Azithromycin | Descladinose 6-N-Desmethyl Azithromycin | Functional Consequence |
---|---|---|---|
C-3 Position | Acetal oxygen acceptor | Free hydroxyl (donor/acceptor) | New H-bond donation capacity; altered solvation shell |
Desosamine 6-N | Acceptor only (tertiary amine) | Donor and acceptor (secondary amine) | Bifurcated H-bonding with biological targets |
Cladinose Interactions | 3 H-bonds | None | Loss of structural rigidity; enhanced aglycore flexibility |
Novel Interactions | None | C-3 OH → C-11 C=O (water-mediated) | Stabilization of alternative ring conformation |
Total H-bond Capacity | 14 donors/acceptors | 11 donors/acceptors | Reduced polarity; increased membrane permeability |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7